
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperidinyl and chlorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the pyridinecarboxamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted triazine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazine core is known for its bioactivity, which could be harnessed in drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, triazine derivatives are used as intermediates in the production of dyes, herbicides, and polymers. This compound could similarly find applications in these areas.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-morpholinyl)-1,3,5-triazin-2-yl)-
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, might confer distinct pharmacokinetic properties compared to other similar compounds.
Propriétés
Numéro CAS |
85633-11-0 |
|---|---|
Formule moléculaire |
C20H19ClN6O |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
N-[4-(2-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19ClN6O/c21-16-9-3-2-8-15(16)17-23-19(25-18(28)14-7-6-10-22-13-14)26-20(24-17)27-11-4-1-5-12-27/h2-3,6-10,13H,1,4-5,11-12H2,(H,23,24,25,26,28) |
Clé InChI |
ULEHFCOPOKVHFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





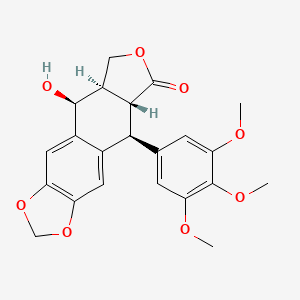

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
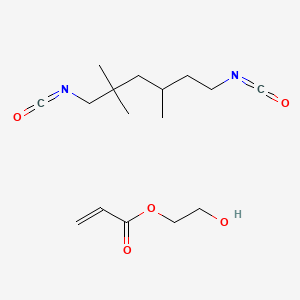
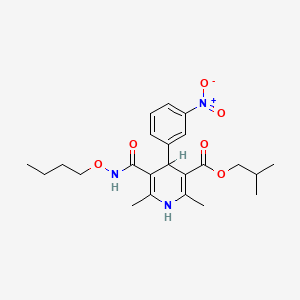
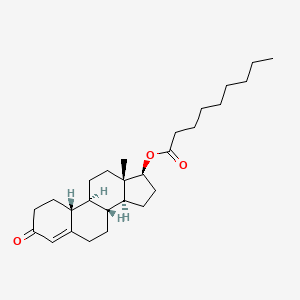

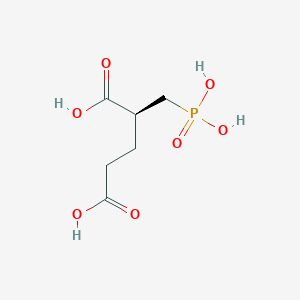
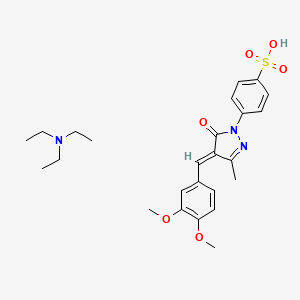

![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
